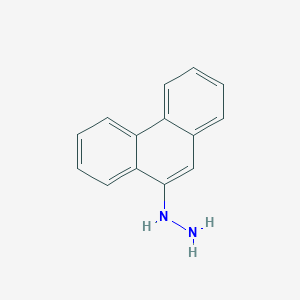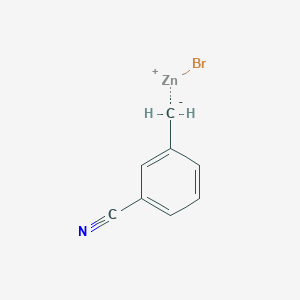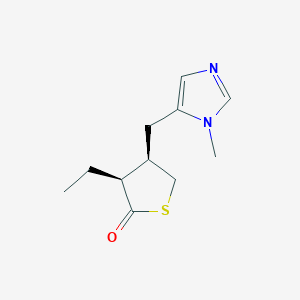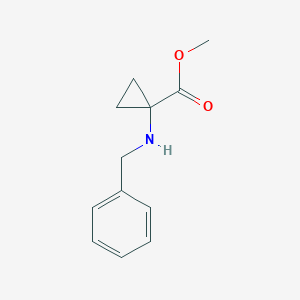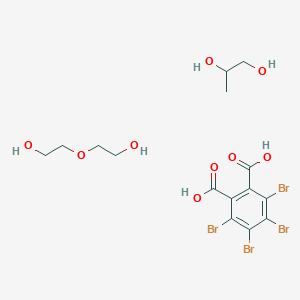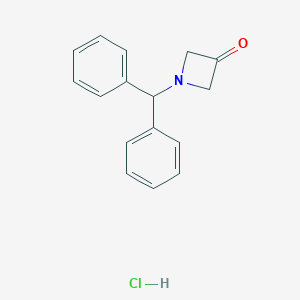
1-Benzhydrylazetidin-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydrylazetidin-3-one hydrochloride is a synthetic compound that belongs to the class of azetidinones. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 1-Benzhydrylazetidin-3-one hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been suggested that this compound may act as a sodium channel blocker, thereby reducing the excitability of neurons.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzhydrylazetidin-3-one hydrochloride exhibits significant anticonvulsant, analgesic, and anti-inflammatory activities. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-Benzhydrylazetidin-3-one hydrochloride in lab experiments is its ease of synthesis and availability. Additionally, this compound has a relatively low cost compared to other compounds with similar biological activities. However, one of the limitations of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 1-Benzhydrylazetidin-3-one hydrochloride. One area of interest is the development of more potent and selective derivatives of this compound for the treatment of various neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Finally, the use of 1-Benzhydrylazetidin-3-one hydrochloride in the synthesis of other biologically active compounds should also be explored.
Métodos De Síntesis
The synthesis of 1-Benzhydrylazetidin-3-one hydrochloride involves the reaction of benzhydrylamine with ethyl chloroacetate in the presence of sodium hydride to form ethyl 2-benzhydrylazetidine-3-carboxylate. This intermediate compound is then hydrolyzed with hydrochloric acid to yield 1-Benzhydrylazetidin-3-one hydrochloride. The synthesis method is relatively simple and can be easily scaled up for commercial production.
Aplicaciones Científicas De Investigación
1-Benzhydrylazetidin-3-one hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, this compound has shown promising results in the treatment of Parkinson's disease and Alzheimer's disease. In organic synthesis, 1-Benzhydrylazetidin-3-one hydrochloride can be used as a chiral building block for the synthesis of various compounds. It has also been used as a starting material for the synthesis of other azetidinone derivatives with potential biological activities.
Propiedades
Número CAS |
118972-99-9 |
|---|---|
Nombre del producto |
1-Benzhydrylazetidin-3-one hydrochloride |
Fórmula molecular |
C16H16ClNO |
Peso molecular |
273.75 g/mol |
Nombre IUPAC |
1-benzhydrylazetidin-3-one;hydrochloride |
InChI |
InChI=1S/C16H15NO.ClH/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,16H,11-12H2;1H |
Clave InChI |
CZZSOMUDZAYRTD-UHFFFAOYSA-N |
SMILES |
C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canónico |
C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





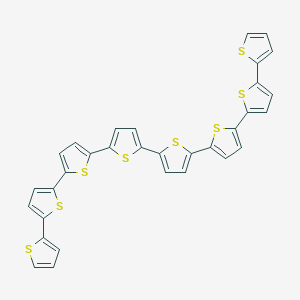
![(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B39232.png)
